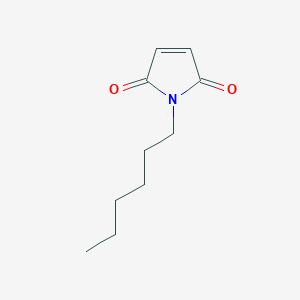

1-Hexylpyrrole-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hexylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPVUBVZRPURIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-45-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-hexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30332760 | |

| Record name | 1-hexylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17450-29-2 | |

| Record name | 1-hexylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N Alkyl Maleimides

Classical Synthetic Approaches for N-Alkyl Maleimides

Traditional methods for synthesizing N-alkyl maleimides have been well-established and are widely utilized in laboratory settings.

A cornerstone of N-alkyl maleimide (B117702) synthesis is the condensation reaction between maleic anhydride (B1165640) and a primary alkyl amine, such as hexylamine (B90201) for the synthesis of 1-Hexylpyrrole-2,5-dione. google.com This process typically occurs in two distinct steps. google.com The initial reaction involves the formation of an N-substituted maleamic acid. google.com Subsequent cyclodehydration of this intermediate yields the desired N-alkyl maleimide. google.com

The formation of the maleimide ring from the maleamic acid intermediate is commonly facilitated by acid catalysis. researchgate.net The process begins with the reaction of a primary amine with maleic anhydride to form the corresponding N-substituted maleamic acid. google.com This intermediate is then subjected to cyclodehydration to form the final maleimide derivative. google.com Common dehydrating agents include acetic anhydride in the presence of a catalyst like sodium acetate (B1210297). google.com The use of an azeotropic solvent can be employed to effectively remove water from the reaction, driving the equilibrium towards the formation of the maleimide product. google.com

Step 1: Maleamic Acid Formation: Maleic anhydride reacts with a primary amine (e.g., hexylamine) to open the anhydride ring and form an N-alkyl maleamic acid. This step is typically fast and proceeds with high yield. google.com

Step 2: Acid-Catalyzed Cyclization: The maleamic acid is then heated in the presence of an acid catalyst and a dehydrating agent. The acidic conditions promote the intramolecular cyclization via nucleophilic attack of the amide nitrogen on the carboxylic acid, followed by the elimination of a water molecule to form the stable five-membered maleimide ring. google.comresearchgate.net

| Reagent | Function |

| Maleic Anhydride | Starting material, provides the maleimide backbone. |

| Primary Alkyl Amine | Introduces the N-alkyl substituent. |

| Acetic Anhydride | Dehydrating agent. |

| Sodium Acetate | Catalyst for cyclization. |

| Organic Solvent | Reaction medium, can aid in azeotropic water removal. |

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-alkyl maleimides. Key parameters that can be adjusted include temperature, reaction time, and the choice of catalyst and solvent. For instance, thermal cyclodehydration of maleamic acids can be performed at elevated temperatures, but this can lead to polymerization of the maleimide product. google.com To circumvent this, the reaction can be carried out at lower temperatures using an azeotropic solvent and an acid catalyst to facilitate water removal. google.com

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for the cyclization of maleamic acids. tandfonline.comcolab.ws Studies have shown that microwave irradiation can significantly reduce reaction times, in some cases from hours to minutes, while also leading to increased yields. tandfonline.com For example, the cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide showed a 99% reduction in reaction time with a slight increase in yield when using microwave heating compared to conventional thermal methods. tandfonline.com

| Method | Temperature | Time | Yield |

| Conventional Heating | 60-70°C | 60 min | 70% |

| Microwave Heating | 90°C | 30 s | 73% |

The choice of solvent also plays a critical role. Polar aprotic solvents can enhance the solubility of reactants and stabilize intermediates, thereby improving reaction efficiency.

The Mitsunobu reaction offers an alternative and often high-yielding route to N-alkyl maleimides. ucl.ac.beacs.org This reaction allows for the alkylation of the maleimide nitrogen with an alcohol. researchgate.net The standard Mitsunobu reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). ucl.ac.beorganic-synthesis.com

In a modified approach for N-alkyl maleimide synthesis, the alcohol (e.g., hexanol) is reacted with maleimide in the presence of triphenylphosphine and an azodicarboxylate in an anhydrous solvent like tetrahydrofuran (B95107) (THF). ucl.ac.be The reaction proceeds through the formation of a phosphonium (B103445) intermediate, which activates the alcohol for nucleophilic attack by the maleimide nitrogen. organic-chemistry.org This method is particularly useful for synthesizing a variety of N-alkyl maleimides with good yields. ucl.ac.beacs.orgaip.org

| Component | Role |

| Alcohol | Source of the alkyl group. |

| Maleimide | The imide to be alkylated. |

| Triphenylphosphine (PPh3) | Activates the alcohol. |

| Azodicarboxylate (DEAD/DIAD) | Oxidizing agent that facilitates the reaction. |

| Anhydrous THF | Solvent. |

Condensation Reactions from Maleic Anhydride and Primary Alkyl Amines

Sustainable and Green Chemistry Approaches in N-Alkyl Maleimide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For N-alkyl maleimide synthesis, green chemistry principles are being applied to reduce waste, use safer chemicals, and improve energy efficiency. primescholars.com

One approach involves the use of microwave irradiation, which can significantly shorten reaction times and often leads to cleaner reactions with higher yields. tandfonline.comcolab.wsrsc.org Solvent-free or "neat" reactions, where the reactants are ground together without a solvent, represent another green strategy that minimizes waste. primescholars.com

Ionic liquids have also been explored as alternative reaction media. rsc.org In one study, the synthesis of functionalized phthalimides (structurally related to maleimides) from furfural (B47365) hydrazones and N-hexylmaleimide was successfully carried out in an ionic liquid under microwave irradiation. rsc.org This method offers the advantage of a recyclable reaction medium. rsc.org

Furthermore, efforts are being made to utilize bio-based starting materials. For example, furfural, which can be derived from lignocellulosic biomass, has been used as a precursor in the synthesis of related aromatic compounds. rsc.org

Regioselective and Stereoselective Synthesis of Functionalized N-Alkyl Maleimides

The synthesis of functionalized N-alkyl maleimides with specific regio- and stereochemistry is an active area of research, driven by the need for precisely structured molecules in applications such as pharmaceuticals and materials science.

Rhodium-catalyzed C-H activation has been demonstrated as a method for the regioselective hydroarylation and oxidative arylation of maleimides. researchgate.net This allows for the introduction of aryl groups at specific positions on the maleimide ring. researchgate.net Similarly, copper-catalyzed oxidative [3+2] annulation reactions between 2-(pyridine-2-yl)acetates and maleimides have been developed to produce highly functionalized and regioselective indolizine (B1195054) derivatives. bohrium.com

Asymmetric polymerization of N-substituted maleimides using chiral anionic initiators has been shown to produce optically active polymers, indicating a degree of stereocontrol during the polymerization process. dicp.ac.cn While the focus of this article is on the small molecule this compound, these advanced synthetic methods highlight the potential for creating complex, functionalized N-alkyl maleimide structures with high levels of regio- and stereoselectivity. nih.gov Such control is essential for the development of new materials and therapeutic agents. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Hexylpyrrole 2,5 Dione Analogues

Diels-Alder (DA) Cycloaddition Reactions

The electron-deficient double bond of the maleimide (B117702) ring in 1-hexylpyrrole-2,5-dione makes it a potent dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for forming six-membered rings and has been extensively studied with various dienes.

The Diels-Alder reaction between N-alkylmaleimides, such as this compound, and furan (B31954) derivatives is a well-established method for forming thermally reversible crosslinks in polymers. The reaction proceeds through a concerted mechanism, where the diene (furan) and the dienophile (maleimide) approach each other in a specific orientation to form a cyclic transition state. This leads to the formation of an oxabicyclic adduct. researchgate.netresearchgate.net

Stereochemical control is a key feature of the Diels-Alder reaction. The reaction is typically highly stereospecific, with the stereochemistry of the reactants being transferred to the product. In the case of reactions with furans, the major product is usually the endo isomer, a consequence of secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the maleimide in the transition state. However, the exo isomer can also be formed, and the ratio of endo to exo products can be influenced by reaction conditions such as temperature and solvent. It has been demonstrated that using 2,5-disubstituted furans can lead to an increase in endo-selectivity. researchgate.net

The nature of the substituent on the nitrogen atom of the maleimide can significantly influence the reactivity and selectivity of the Diels-Alder reaction.

Alkyl Chain Length: Studies have shown that in the Diels-Alder reactions of 2- and 2,5-alkylfurans with N-alkylmaleimides, increasing the length of the alkyl chain on the maleimide nitrogen leads to an increase in reactivity. This effect has been observed in reactions carried out in ionic liquids. The increased reactivity may be attributed to favorable interactions or changes in the solubility of the reactants.

Electronic Effects: The electronic properties of the N-substituent also play a crucial role. Electron-withdrawing groups on the N-aryl substituent of a maleimide can enhance its dienophilic character, thereby increasing the reaction rate. Conversely, electron-donating groups can decrease reactivity. These electronic effects are a key consideration in designing maleimide derivatives for specific applications.

A significant aspect of the Diels-Alder reaction involving furan and maleimide moieties is its thermal reversibility. At elevated temperatures, the cycloadduct can undergo a retro-Diels-Alder reaction, breaking down into the original furan and maleimide components. researchgate.netepdf.pub This reversibility is the basis for developing self-healing and reworkable polymeric materials. researchgate.net

In polymeric systems, furan and maleimide groups can be incorporated into polymer chains. Crosslinking occurs through the Diels-Alder reaction, forming a stable network at ambient temperatures. Upon heating, the retro-Diels-Alder reaction takes place, causing the crosslinks to break and the material to soften or liquefy. This allows for the material to be reshaped or repaired. Upon cooling, the Diels-Alder reaction proceeds again, reforming the crosslinks and restoring the material's original properties. researchgate.net The temperature at which the retro-Diels-Alder reaction becomes significant can be tuned by modifying the structure of the furan and maleimide components.

Michael Addition Reactions, Specifically Thiol-Maleimide "Click" Chemistry

The maleimide group is a highly efficient Michael acceptor, readily undergoing conjugate addition with nucleophiles, particularly thiols. This reaction, often referred to as thiol-maleimide "click" chemistry, is widely utilized for its high efficiency, selectivity, and mild reaction conditions. researchgate.netresearchgate.net It forms the basis of many bioconjugation techniques and the synthesis of functional materials. researchgate.netacs.org

The thiol-maleimide Michael addition can proceed through several mechanistic pathways, the prevalence of which depends on the reaction conditions, including the choice of solvent and initiator. researchgate.netrsc.org The key step in all pathways is the generation of a nucleophilic thiolate anion, which then attacks the electron-deficient double bond of the maleimide. nih.govrsc.org

The primary mechanistic pathways are:

Base-Initiated: In the presence of a base, the thiol is deprotonated to form a thiolate anion. nih.govrsc.org This is often the dominant pathway when a base catalyst is used. The rate of the reaction is dependent on the concentration of both the thiol and the base.

Nucleophile-Initiated: A nucleophilic initiator, such as a tertiary amine or phosphine, can directly add to the maleimide double bond, forming a zwitterionic intermediate. researchgate.net This intermediate then deprotonates the thiol to generate the thiolate anion, which proceeds to react with another maleimide molecule. This pathway is often favored when using nucleophilic catalysts in non-polar solvents.

Ion Pair-Initiated: Computational studies have suggested the possibility of an ion pair-initiated mechanism, where the initiator and the deprotonated thiol exist as an ion pair that influences the reaction kinetics. researchgate.netrsc.org

The rate of the thiol-maleimide reaction is influenced by several factors:

Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF and DMSO can stabilize the charged intermediates and accelerate the reaction. escholarship.orgresearchgate.net In contrast, less polar solvents can slow down the reaction. escholarship.org The choice of solvent can also influence the predominant mechanistic pathway. researchgate.net

Initiator: The type and concentration of the initiator (base or nucleophile) have a direct impact on the reaction rate. Stronger bases generally lead to faster reactions by increasing the concentration of the thiolate anion. nih.gov The choice between a base and a nucleophilic initiator can also alter the reaction mechanism and kinetics. rsc.org

Thiol Structure: The acidity (pKa) and steric hindrance of the thiol affect its reactivity. Thiols with lower pKa values are more readily deprotonated, leading to faster reaction rates. nih.gov Steric hindrance around the thiol group can decrease the reaction rate. nsf.gov For instance, the reactivity of thiols generally follows the order of primary > secondary > tertiary. nsf.gov

Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics

| Factor | Influence on Reaction Rate | References |

| Solvent Polarity | Increased polarity generally increases the rate. | researchgate.netescholarship.orgresearchgate.net |

| Initiator | Stronger bases or more effective nucleophiles increase the rate. | rsc.orgnih.gov |

| Thiol pKa | Lower pKa (more acidic) thiols react faster. | nih.gov |

| Thiol Steric Hindrance | Increased steric hindrance decreases the rate. | nsf.gov |

Photochemical Reactivity and Cycloadditions

Maleimides are excellent substrates for photochemical reactions, particularly cycloadditions, due to the photoreactive nature of their endocyclic double bond. researchgate.net Light provides the energy to access excited states, enabling reactions that are often forbidden under thermal conditions. nih.gov

The [2+2] photocycloaddition between a maleimide and an alkene is a powerful method for constructing cyclobutane (B1203170) rings, which are core structures in various biologically important molecules. nih.govmdpi.com For N-alkyl maleimides like this compound, these reactions can often proceed efficiently upon direct irradiation with UV light. nih.govacs.orgnih.gov

Research has shown that N-alkyl maleimides react with alkenes under 370 nm UV irradiation without the need for an external photocatalyst, producing cyclobutane-fused bicyclic scaffolds in high yields. nih.govacs.orgnih.gov This contrasts with N-aryl maleimides, which typically require a photosensitizer to undergo the same transformation. nih.govacs.orgnih.gov The reaction is versatile, and various N-aliphatic maleimides, including those with methyl, primary, and secondary alkyl substituents, have been successfully coupled with alkenes like styrene (B11656). nih.govacs.org A highly efficient visible-light-driven [2+2] cycloaddition has also been developed using a specific photosensitizer that selectively activates the maleimide. thieme-connect.com This strategy overcomes limitations of harsher UV irradiation and expands the substrate scope. thieme-connect.com

| N-Substituent | Alkene Partner | Irradiation | Conditions | Product Type | Reference |

| Alkyl (e.g., Hexyl) | Styrene | 370 nm (UVA LED) | Catalyst-free | Cyclobutane-fused scaffold | nih.govacs.org |

| Methyl | Styrene | 370 nm (UVA LED) | Catalyst-free | Cyclobutane-fused scaffold | acs.org |

| 2-Phenylethyl | Styrene | 370 nm (UVA LED) | Catalyst-free | Cyclobutane-fused scaffold | acs.org |

| Various Alkyl/Aryl | Alkenes/Alkynes | 405 nm LED | Iridium-based photocatalyst | 3-Azabicyclo[3.2.0]heptane | nih.gov |

The outcome of maleimide photocycloadditions can be finely tuned by the choice of photocatalytic mechanism. The two primary competing pathways are triplet energy transfer and Lewis acid photocatalysis.

Energy Transfer (EnT) Catalysis: In this mechanism, a photosensitizer (like thioxanthone or an iridium complex) absorbs light and is promoted to an excited triplet state. nih.govnih.gov This triplet sensitizer (B1316253) then transfers its energy to the maleimide, promoting it to its own reactive triplet state, which then undergoes the cycloaddition. mdpi.comnih.govbeilstein-journals.org This pathway is essential for substrates like N-aryl maleimides that have a near-zero quantum yield for forming the triplet state upon direct irradiation. nih.govmdpi.com The triplet energy of the sensitizer must be higher than that of the maleimide for this transfer to be efficient. nih.gov For instance, thioxanthone, with a triplet energy of 65.5 kcal/mol, is capable of sensitizing maleimides. nih.gov

Lewis Acid (LA) Photocatalysis: The introduction of a Lewis acid can significantly alter the photochemical reaction pathway and product selectivity. researchgate.netconsensus.app A Lewis acid can coordinate to one of the carbonyl groups of the maleimide. This coordination can lower the energy of the maleimide's triplet state, making energy transfer more favorable or enabling it with lower-energy sensitizers. beilstein-journals.org In some cases, the Lewis acid can completely switch the reaction pathway. For example, in the reaction of hydroxy maleimides with alkenes, energy transfer conditions lead to a [3+2]-photocycloaddition product. researchgate.net However, in the presence of a Lewis acid, the reaction pathway shifts to a [2+2]-photocycloaddition. researchgate.net This highlights how synergistic interactions between the Lewis acid, the sensitizer, and the substrate can dictate the final product. researchgate.netconsensus.app

When subjected to photochemical conditions in the absence of a different reaction partner, maleimides can undergo photodimerization. mdpi.com The study of these dimerization processes provides insight into the intrinsic reactivity of the excited maleimide scaffold. While the [2+2]-photodimerization is a known process for maleimides, recent research has uncovered alternative pathways. mdpi.comohiolink.edu

A notable comparative example is the behavior of aryl maleimides, which, contrary to expectations, undergo a novel [2+4]-photodimerization. researchgate.netnih.gov This reaction occurs under both direct visible light irradiation and sensitized energy transfer conditions. researchgate.netnih.gov The stereochemistry of the resulting dimer is influenced by non-bonding interactions dictated by substituents on the maleimide ring. nih.gov This discovery of a [4+2]-photodimerization pathway for certain maleimide analogues showcases that the excited-state reactivity can be manipulated to circumvent more traditional reaction channels like the [2+2] cycloaddition. ohiolink.eduresearchgate.net

Transition-Metal Catalyzed Reactions

The maleimide scaffold is an effective coupling partner in a variety of transition-metal-catalyzed reactions, particularly those involving C-H bond activation. researchgate.netrsc.org These methods provide atom- and step-economical routes to structurally diverse molecules. researchgate.netrsc.org

Transition-metal catalysis enables the functionalization of otherwise inert C-H bonds, with maleimides serving as excellent electrophilic coupling partners. rsc.org This strategy has been particularly successful in synthesizing spirocyclic compounds, specifically spirosuccinimides, which are of interest in medicinal chemistry and materials science. nih.govrsc.orgrsc.org

The reaction typically involves a directing group on one of the substrates, which coordinates to the metal center (e.g., Rh, Ru, Pd, Mn) and facilitates the activation of a nearby C-H bond. rsc.orgacs.orgresearchgate.net This is followed by insertion of the maleimide double bond into the metal-carbon bond, leading to a metallacycle intermediate. bits-pilani.ac.inresearchgate.net Subsequent intramolecular cyclization, often through an aza-Michael-type addition, and protonation yields the final spiro compound. bits-pilani.ac.inresearchgate.net This method has been used to synthesize a wide array of spirosuccinimides from various starting materials, including 2-arylpyridines, amides, and N-aryl-2,3-dihydrophthalazine-1,4-diones. acs.orgresearchgate.netbits-pilani.ac.in The spirocyclization of maleimides via C-H activation has emerged as a key strategy for accessing these complex molecular architectures. nih.govrsc.org

| Catalyst | Substrate with C-H bond | Reaction Type | Product | Reference |

| Rh(III) | N-Aryl-2,3-dihydrophthalazine-1,4-dione | C-H Alkenylation / aza-Michael Addition | Pentacyclic Spiro-Succinimide | bits-pilani.ac.inresearchgate.net |

| Ru(II) | 2-Arylquinoxaline | C-H Alkylation / Spirocyclization | Spiro[indeno[1,2-b]quinoxaline-pyrrolidine] | researchgate.net |

| Mn(I) | 2-Arylpyridine | ortho C-H Activation / Alkylation | 3-Arylated Succinimide (B58015) | acs.org |

| Pd(II) | Alkyl Amide | β-C(sp3)-H Activation / Cyclization | Spirosuccinimide | researchgate.net |

Proposed Mechanistic Cycles for Metal-Catalyzed Transformations

N-alkyl maleimides, such as this compound, are valuable building blocks in transition-metal-catalyzed reactions for constructing complex molecular architectures. Rhodium and palladium catalysts have been extensively used to functionalize the maleimide core.

Rhodium-Catalyzed Transformations:

Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for the functionalization of various organic molecules using maleimides as coupling partners. acs.orgrsc.org A common strategy involves the use of a directing group on a substrate, which coordinates to the rhodium center and facilitates the cleavage of a specific C-H bond. The resulting rhodacyclic intermediate then reacts with an N-alkyl maleimide.

A proposed catalytic cycle for the Rh(III)-catalyzed spirocyclization of a substrate with an N-substituted maleimide typically begins with C–H bond activation to form a five-membered rhodacyclic intermediate. researchgate.net210.212.36 This intermediate coordinates with the maleimide, followed by insertion of the alkene moiety into the Rh-C bond. The subsequent intramolecular aza-Michael-type addition and protonation lead to the final spiro-succinimide product and regeneration of the active Rh(III) catalyst. 210.212.36 The isolation and characterization of the five-membered rhodacyclic intermediate provide strong evidence for this proposed mechanism. researchgate.net210.212.36

Palladium-Catalyzed Transformations:

Palladium catalysts are widely employed for synthesizing and functionalizing maleimide derivatives. One innovative method involves a palladium-catalyzed cascade reaction starting from cyclopropenone, which undergoes C-C bond activation and carbonylative amination to yield highly functionalized maleimides. acs.org The proposed mechanism highlights the recapture of carbon monoxide eliminated from the cyclopropenone substrate by an intermediate within the catalytic cycle. acs.org

Another significant palladium-catalyzed process is the dicarbonylation of terminal alkynes to produce maleimides. researchgate.netnih.gov A general mechanistic pathway for such transformations often starts with the formation of an active Pd(0) complex, which then undergoes oxidative addition or coordinates with the alkyne. For instance, in the aminocarbonylation of alkynols to itaconimides (isomers of maleimides), a Pd(0) complex is protonated to form an active palladium hydride species. nih.gov This species coordinates with the alkyne, leading to an alkenyl-palladium intermediate. Subsequent CO insertion and aminolysis regenerate the catalyst and form the product. nih.gov Similarly, in C(sp³)–H functionalization reactions, a Pd(II) catalyst can cleave a C-H bond to form a palladacycle, which then coordinates with the maleimide alkene, undergoes migratory insertion, and finally releases the product via β-hydride elimination, regenerating the catalyst through re-oxidation. mdpi.com

Other Nucleophilic Additions and Recyclization Reactions

The electron-deficient double bond of the pyrrole-2,5-dione ring is highly susceptible to nucleophilic attack, particularly Michael-type additions. When binucleophilic reagents are used, these initial additions can be followed by intramolecular cyclization or recyclization reactions, leading to the formation of diverse and complex heterocyclic systems. mdpi.comnih.gov

Reactions with Binucleophilic Reagents (e.g., 1,3-S,N-Binucleophiles)

The reaction of N-substituted maleimides with 1,3-S,N-binucleophiles, such as thioacetamide (B46855) and its derivatives, is a well-documented pathway for synthesizing novel heterocyclic structures. nih.govresearchgate.net Thioacetamide represents one of the simplest 1,3-S,N-binucleophiles and its reactions with N-alkylmaleimides can lead to several different products depending on the reaction conditions. nih.govresearchgate.net

The initial step is typically the nucleophilic addition of the highly nucleophilic sulfur atom to the activated double bond of the maleimide ring, consistent with a Michael addition mechanism. nih.gov This forms a thioether adduct. From this key intermediate, several reaction pathways can diverge. The subsequent involvement of the nitrogen atom can lead to the formation of five- or six-membered heterocycles, such as thiazoles or thiazines. nih.govresearchgate.net For example, reactions of N-arylmaleimides with thiourea (B124793) and its derivatives commonly yield thiazole (B1198619) or thiazinane derivatives. nih.gov

Understanding Adduct Formation and Subsequent Transformations

The interaction between N-substituted maleimides and thioacetamide is a cascade process where the initial adduct can undergo further transformations. nih.govresearchgate.net The specific products isolated are highly dependent on the reaction conditions, such as solvent, temperature, and the molar ratio of the reactants. nih.gov

For instance, the reaction of thioacetamide with N-alkylmaleimides often leads predominantly to the formation of the corresponding 3,3'-thiobis(1-alkylpyrrolidine-2,5-dione), which is a sulfide (B99878) product resulting from the reaction of one molecule of a sulfur source with two molecules of the maleimide. researchgate.net

In the case of N-arylmaleimides reacting with thioacetamide, the product landscape is more complex. nih.govresearchgate.net

At lower temperatures (e.g., 50 °C in dioxane), complex bridged structures like epithiopyrrolo[3,4-c]pyridines can be isolated.

At higher temperatures (e.g., boiling in acetic acid), the main products are often 3,3'-thiobis(1-arylpyrrolidine-2,5-diones).

Heating in dioxane or methanol can cause the epithiopyrrolo[3,4-c]pyridine intermediates to eliminate hydrogen sulfide, yielding pyrrolo[3,4-c]pyridines. researchgate.net

This demonstrates that the initial Michael adduct is a versatile intermediate that can be steered toward different cyclic or bis-adduct structures through careful control of the reaction environment. The process showcases the powerful potential of using N-substituted maleimides like this compound as building blocks in cascade reactions to generate significant molecular diversity. mdpi.comnih.gov

Interactive Data Tables

Table 1: Products from the Reaction of N-Phenylmaleimide with Thioacetamide under Various Conditions nih.govresearchgate.net

| Conditions | Reactant Ratio (Thioacetamide:Maleimide) | Major Product(s) |

| Dioxane, 50 °C | 1:2 | Epithiopyrrolo[3,4-c]pyridine derivative |

| Acetic Acid, Boiling | 1:2 | 3,3′-Thiobis(1-phenylpyrrolidine-2,5-dione) |

| Dioxane, Boiling | 1:2 (Portioned addition of maleimide) | Pyrrolo[3,4-c]pyridine derivative |

Table 2: Summary of Metal-Catalyzed Transformations of N-Alkyl/Aryl Maleimide Analogues

| Catalyst System | Transformation Type | Proposed Intermediate | Reference(s) |

| Rh(III) / Directing Group | C-H Alkenylation / Spirocyclization | Five-membered rhodacycle | acs.org, researchgate.net, 210.212.36 |

| Pd(OAc)₂ / Ligand | Cascade C-C Activation / Amination | Palladacycle | acs.org, mdpi.com |

| Pd(MeCN)₂Cl₂ / Phosphine Ligand | Aminocarbonylation of Alkynols | Alkenyl-palladium complex | nih.gov |

Advanced Applications in Materials Science and Bioconjugation

Polymerization and Macromolecular Systems

The unique structure of 1-hexylpyrrole-2,5-dione allows it to participate in several types of polymerization reactions, leading to the creation of polymers with tailored properties and functionalities.

Radical Polymerization Behavior of N-Alkyl Maleimides

N-substituted maleimides, including N-hexylmaleimide, are notable monomers in radical polymerization. researchgate.net The kinetics and mechanisms of the thermally initiated radical homopolymerization of N-hexylmaleimide (nHMI) have been studied, often using initiators like 2,2'-azobisisobutyronitrile (AIBN). researchgate.net Research investigating a series of N-substituted maleimides revealed that the activation energies for polymerization are influenced by the nature of the N-substituent. researchgate.net For instance, the activation energy for N-hexylmaleimide was found to be higher than that for N-phenylmaleimide but lower than that for N-cyclohexylmaleimide. researchgate.net

The radical polymerization of these monomers is a well-established method for creating polymaleimides. researchgate.net N-substituted maleimides are recognized for their ability to produce transparent and thermally stable polymeric materials. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Functional Materials

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique used to synthesize well-defined functional polymers. yamagata-u.ac.jptcichemicals.com This method allows for the creation of polymers with controlled molecular weights, low polydispersity, and complex architectures such as block copolymers and star-shaped polymers. yamagata-u.ac.jpnih.gov

While specific RAFT data for this compound is detailed in broader studies, the principles are well-demonstrated with similar N-substituted maleimides. For example, Atom Transfer Radical Polymerization (ATRP), another controlled radical polymerization method, has been used for the copolymerization of N-hexylmaleimide and styrene (B11656). core.ac.uk These controlled polymerization techniques are crucial for developing functional materials for applications ranging from drug delivery systems to lubricants. tcichemicals.com A key advantage of RAFT is the ability to introduce specific end-groups by choosing an appropriate chain-transfer agent (CTA), which can then be used for further "click" reactions or bioconjugation. nih.govmdpi.com

The general scheme for RAFT polymerization involves a conventional radical initiator and a RAFT agent (CTA), which mediates the polymerization, allowing polymer chains to grow at a uniform rate.

Table 1: Comparison of Polymerization Techniques

| Feature | Radical Polymerization | RAFT Polymerization |

|---|---|---|

| Control over MW | Poor | High |

| Polydispersity | High (>1.5) | Low (<1.5) |

| Architecture | Linear, Branched | Complex (Block, Star, etc.) |

| End-group Control | Limited | High |

Incorporation of Maleimide (B117702) Functionalities into Polymer Architectures

The incorporation of this compound into polymer structures is a key strategy for tuning their properties, particularly hydrophobicity. The n-hexyl side chain plays a crucial role in modifying the surface characteristics of the resulting copolymers. researchgate.net

In studies of alternating copolymers of N-(n-alkyl)maleimides with monomers like styrene or propene, the length of the alkyl side chain significantly impacts the wettability and solid surface tension of the polymer films. researchgate.net For copolymers with longer side chains, such as the hexyl group, the surface properties become dominated by these chains, effectively shielding the more polar polymer backbone. researchgate.net When the side chain length is C6 (hexyl) or longer, the surface tension of different copolymer types becomes nearly identical, indicating that the surface is primarily composed of the alkyl groups. researchgate.net This effect can be used to create highly hydrophobic surfaces. researchgate.net

Furthermore, N-hexylmaleimide has been used to functionalize and exfoliate two-dimensional covalent organic frameworks (COFs). In this application, a Diels-Alder reaction between the maleimide group and anthracene (B1667546) units within the COF layers disrupts the planar π–π stacking interactions, leading to the formation of individual nanosheets. nih.gov This demonstrates how the reactivity of the maleimide group can be harnessed to create novel nanostructured polymer architectures. nih.govacs.orgrsc.org

Bioconjugation and Chemical Biology

The maleimide functional group is a cornerstone of bioconjugation chemistry, prized for its ability to form stable covalent bonds with specific biomolecules.

Site-Specific Modification of Biomolecules via Thiol-Maleimide Ligation

Maleimides are among the most utilized reagents for the site-selective modification of proteins and other biomolecules. nih.govresearchgate.net The primary mechanism is the Michael addition reaction between the maleimide's carbon-carbon double bond and the thiol group of a cysteine residue within a protein. researchgate.netnih.gov This reaction, often called thiol-maleimide ligation, is highly efficient and proceeds rapidly under physiological conditions (typically pH 7-7.5) in aqueous media. researchgate.net

This high selectivity for thiols allows for the precise attachment of various payloads—such as drugs, fluorescent dyes, or imaging agents—to specific sites on a biomolecule. nih.gov this compound can be incorporated into linkers used in the creation of antibody-drug conjugates (ADCs). google.com In this context, it can function as a non-cleavable linker, permanently attaching a therapeutic agent to an antibody that targets cancer cells. google.com The process involves the antibody's cysteine thiol reacting with the maleimide portion of the linker-drug construct to form a stable thioether bond. nih.govgoogle.com

Stability of Maleimide-Thiol Adducts in Biological Environments

While the succinimide (B58015) thioether bond formed from thiol-maleimide ligation has long been considered stable, recent research has shown that it can be reversible under certain biological conditions. nih.govnih.gov The adduct can undergo a retro-Michael reaction, leading to the detachment of the conjugated molecule. nih.govnih.gov This instability can be a significant issue in applications like ADCs, where premature release of the drug can occur. nih.gov

The stability of the adduct is influenced by the specific structure of the maleimide and the thiol. Studies using N-ethylmaleimide, a close analog of N-hexylmaleimide, have demonstrated that the thioether adduct can undergo exchange reactions with other thiols present in the biological environment, such as glutathione (B108866). nih.govnih.gov The rate of this degradation can be tuned based on the reactivity of the thiol donor. nih.govnih.gov For example, model studies showed that conjugates could have half-lives ranging from 20 to 80 hours in the presence of glutathione at physiological pH and temperature. nih.gov This reversibility, while a drawback for creating permanently stable conjugates, has also been explored as a novel strategy for controlled release in reducing environments. nih.govnih.gov

Table 2: Stability of N-Ethylmaleimide (NEM)-Thiol Adducts in the Presence of Glutathione

| Thiol Conjugated to NEM | Half-life of Conversion (hours) | Extent of Conversion (%) |

|---|---|---|

| 4-mercaptophenylacetic acid (MPA) | 20 - 80 | 20 - 90 |

| N-acetylcysteine | 20 - 80 | 20 - 90 |

| 3-mercaptopropionic acid (MP) | Did not show retro/exchange reactions | N/A |

Data derived from model studies investigating the stability of adducts in reducing environments. nih.govnih.gov

Applications in Antibody-Drug Conjugates (ADCs) and Targeted Therapeutics

The maleimide scaffold is a cornerstone in the construction of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. researchgate.net ADCs combine the tumor-targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. Maleimide derivatives, including structures like N-hexylmaleimide, serve as linkers to attach the drug payload to cysteine residues on the antibody. google.comnih.gov

The stability of this linkage is critical for the ADC's performance. Premature release of the cytotoxic drug due to the retro-Michael reaction can lead to systemic toxicity and a reduced therapeutic window. kinampark.com Therefore, the strategies for enhancing conjugate stability are paramount in ADC design. N-aryl maleimides, for example, have been shown to form more stable ADCs compared to their N-alkyl counterparts, demonstrating the importance of linker chemistry in developing effective and safe targeted therapeutics. researchgate.net

Protein Labeling and Surface Functionalization for Diagnostics and Biosensing

The high chemoselectivity of the maleimide-thiol reaction makes this compound and similar derivatives excellent reagents for protein labeling and surface functionalization. researchgate.net This allows for the attachment of various tags—such as fluorophores, biotin, or radioisotopes—to specific cysteine sites on proteins. researchgate.netresearchgate.net This capability is fundamental for a wide range of applications in diagnostics and biosensing.

For instance, N-(6-aminoxy-hexyl)maleimide has been used to create a prosthetic group for labeling peptides and proteins with Fluorine-18 for positron emission tomography (PET) imaging. researchgate.netacs.org In materials science, N-hexylmaleimide has been used to functionalize covalent organic nanosheets (CONs), creating thin films that can be used for various applications. researchgate.net The ability to specifically modify proteins and surfaces enables the construction of sophisticated biosensors, diagnostic assays, and functional biomaterials.

Exploratory Applications in Medicinal Chemistry Research

The pyrrole-2,5-dione moiety is a recognized pharmacophore, and derivatives are being investigated for a range of therapeutic activities based on their ability to interact with biological targets.

Mechanism-Based Inhibitory Activities (e.g., Monoglyceride Lipase (B570770) Inhibition)

N-substituted maleimides have been identified as potent inhibitors of several enzymes, often through covalent modification of cysteine residues in the active site. One notable target is Monoglyceride Lipase (MGL), a serine hydrolase that plays a key role in the endocannabinoid system by degrading 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MGL increases 2-AG levels, which has therapeutic potential for neurological diseases, inflammation, and cancer. mdpi.comfrontiersin.org

Studies have shown that MGL is sensitive to inhibition by N-alkylmaleimides like N-ethylmaleimide. nih.gov A systematic study of N-substituted maleimides revealed that both N-alkylphenyl and N-halogenophenyl derivatives inhibit MGL with IC50 values in the low micromolar range. ucl.ac.be The mechanism is believed to involve covalent modification of sulfhydryl-sensitive sites essential for enzymatic activity. nih.gov

| Compound Class | Substituent Example | MGL IC50 (µM) |

| N-(Alkylphenyl)maleimides | N-(4-ethylphenyl)maleimide | 2.82 |

| N-(4-heptylphenyl)maleimide | 2.12 | |

| N-(Halogenophenyl)maleimides | N-(3-iodophenyl)maleimide | 2.24 |

| N-(Alkoxyphenyl)maleimides | N-(4-propoxyphenyl)maleimide | 5.75 |

| N-(Hydroxyphenyl)maleimides | N-(4-hydroxyphenyl)maleimide | 12.9 |

Table 1: Inhibitory activity (IC50) of various N-substituted maleimide derivatives against Monoglyceride Lipase (MGL). Data sourced from a study on N-substituted maleimide derivatives as selective MGL inhibitors. ucl.ac.be

Other research has demonstrated that N-substituted maleimides can act as time-dependent inactivators of prostaglandin (B15479496) endoperoxide synthases (PGHS), also known as cyclooxygenases (COX), key enzymes in the inflammatory response. nih.govacs.org The mechanism involves covalent modification, and the potency is influenced by the nature of the N-substituent. nih.govacs.org

Interaction with Biological Targets (e.g., Ion Channels, Cysteine Alkylation)

The primary mechanism by which maleimides interact with biological targets is through the alkylation of cysteine residues. creative-proteomics.com This covalent modification is highly specific for the thiol group of cysteine under controlled pH conditions. nih.gov The reaction is essentially irreversible and is a cornerstone of using maleimides to probe protein function. wikipedia.orgcreative-proteomics.com The rate and specificity of cysteine alkylation can be optimized by controlling pH, reagent concentration, and reaction time. nih.gov

This reactivity has been exploited to modulate the function of various biological targets, including ion channels. For example, N-methyl maleimide has been shown to covalently modify and activate the TRPA1 ion channel, which is involved in sensory signaling. mdpi.com In another innovative approach, a synthetic maleimide derivative was used to tether a photoswitchable molecule to a P2X ion channel, allowing for optical control of the channel's gating. nih.gov Furthermore, a pyrrole-2,5-dione derivative has been shown to inhibit Protein Kinase C (PKC), which in turn regulates the activity of Kir2.2 potassium channels. nih.gov These studies highlight the potential for N-alkyl-pyrrole-2,5-diones like the hexyl derivative to be used as chemical probes or therapeutic leads that function by covalently modifying cysteine residues on critical protein targets like ion channels and kinases.

Structure-Activity Relationship Studies for Biological Relevance

The biological activity of this compound, a member of the N-substituted maleimide family, is fundamentally dictated by its chemical structure. The covalent reactivity of the maleimide ring combined with the physicochemical properties of the N-hexyl substituent governs its interactions with biological targets. Structure-activity relationship (SAR) studies are crucial in elucidating the molecular features that enhance or diminish its biological effects, thereby guiding the design of more potent and selective agents.

Research into N-substituted maleimides has revealed that their antimicrobial and cytostatic activities are highly dependent on the nature of the substituent attached to the nitrogen atom. nih.gov For instance, the lipophilicity and chemical reactivity conferred by the substituent have been shown to influence the antibacterial activity of these compounds. nih.gov However, these properties have a less pronounced effect on their antifungal and cytostatic actions. nih.gov The unsubstituted maleimide core is known to be highly reactive toward various microbes, while the introduction of certain substituents can render the molecule mostly inactive, highlighting the critical role of the N-substituent in modulating biological response. analis.com.my

A significant area of investigation for N-substituted maleimides has been their role as enzyme inhibitors. ucl.ac.be Specifically, they have been identified as potent, irreversible inhibitors of monoglyceride lipase (MGL), an enzyme involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). ucl.ac.be SAR studies on a series of N-substituted maleimides have provided detailed insights into the features that govern MGL inhibition.

Key findings from these studies include:

Influence of Alkyl Chain Length and Position: The inhibitory potency against MGL is sensitive to the length and position of alkyl groups on an N-phenyl ring. The most effective inhibition was observed with smaller alkyl groups, such as methyl or ethyl, in the ortho (position 2) of the phenyl ring. ucl.ac.be

Effect of Halogenation: The introduction of halogen atoms onto the N-phenyl ring also modulates activity. However, the size of the halogen atom (from fluorine to iodine) was found to have little significant influence on the inhibitory potency. ucl.ac.be For example, N-(3-iodophenyl)maleimide showed the best inhibition in one series with an IC50 value of 2.24 µM. ucl.ac.be

Role of Lipophilicity: While increased lipophilicity through longer alkyl chains might be expected to enhance activity, studies showed that N-(4-heptylphenyl)maleimide had a weaker inhibitory effect than its shorter-chain counterparts, indicating an optimal range for this property. ucl.ac.be

These relationships are quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC₅₀ values indicate greater potency.

The table below presents data from SAR studies on N-substituted maleimides as MGL inhibitors, illustrating the impact of different substituents on inhibitory activity. ucl.ac.be

| Compound | Substituent Group | IC₅₀ (µM) for MGL Inhibition |

|---|---|---|

| N-(2-methylphenyl)maleimide | 2-Methylphenyl | 2.00 |

| N-(2-ethylphenyl)maleimide | 2-Ethylphenyl | 2.84 |

| N-(4-methylphenyl)maleimide | 4-Methylphenyl | 5.09 |

| N-(4-ethylphenyl)maleimide | 4-Ethylphenyl | 6.11 |

| N-(4-heptylphenyl)maleimide | 4-Heptylphenyl | 14.10 |

| N-(3-fluorophenyl)maleimide | 3-Fluorophenyl | 3.88 |

| N-(3-chlorophenyl)maleimide | 3-Chlorophenyl | 2.80 |

| N-(3-iodophenyl)maleimide | 3-Iodophenyl | 2.24 |

| 1-Biphenyl-4-ylmethylmaleimide | Biphenyl-4-ylmethyl | 0.790 |

Furthermore, SAR studies have been extended to other biological activities. For example, a series of N-methyl-bisindolylmaleimide derivatives were synthesized and evaluated as inhibitors of cell death. nih.gov In this context, the most potent compound for inhibiting H₂O₂-induced necrotic death in human leukemia cells was found to be N-Methyl-2-[1-(3-aminopropyl)-1H-indol-3-yl]-3-(1H-indol-3-yl)maleimide, demonstrating that specific substitutions are key to optimizing activity for different therapeutic applications. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nrel.govunipd.it These calculations allow for the accurate determination of molecular properties such as equilibrium geometry and reaction energetics, complementing experimental findings. unipd.it

Quantum chemical calculations are crucial for mapping out the potential energy surfaces of chemical reactions involving 1-hexylpyrrole-2,5-dione. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. rsc.orgresearchgate.net For instance, in cycloaddition reactions, a key transformation for maleimides, computational methods like distortion/interaction analysis can reveal that the high reactivity of strained reactants stems from a reduced energy penalty required to distort the molecule into the geometry of the transition state. nih.gov

Table 1: Application of Quantum Chemical Methods

| Computational Method | Application for this compound | Key Insights |

| Density Functional Theory (DFT) | Calculation of reaction pathways, transition state energies, and thermodynamic parameters. nih.gov | Provides detailed mechanistic insights and predicts reaction feasibility. |

| Distortion/Interaction Analysis | Analysis of cycloaddition reaction barriers. nih.gov | Explains reactivity trends by separating steric and electronic effects. |

| Isodesmic Reactions | Calculation of gas-phase enthalpies of formation. nih.gov | Enables accurate determination of thermochemical data for energetic analysis. |

| Time-Dependent DFT (TD-DFT) | Evaluation of vertical excitation energies and absorption properties. rsc.org | Predicts photophysical behavior and helps interpret UV-Vis spectra. |

Predicting the outcome of chemical reactions is a primary goal of computational chemistry. rsc.org For this compound, theoretical models are used to forecast its reactivity and selectivity in various organic transformations. Frontier Molecular Orbital (FMO) theory is a fundamental concept where the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species can predict the facility of a reaction. nih.gov A small HOMO-LUMO gap generally indicates a more rapid reaction. nih.gov

The steric and electronic effects of the N-hexyl substituent play a significant role in directing the outcome of reactions. DFT calculations have shown that for N-substituted maleimides, bulky substituents at the ortho position of an N-phenyl ring can cause a twisted conformation, which in turn affects the electronic properties and reactivity of the maleimide (B117702) ring. researchgate.net While the hexyl group is aliphatic, its size and conformation similarly influence the accessibility of the reactive double bond. rsc.org

Recent advancements include the development of hybrid quantum mechanics/machine learning (QM/ML) models to predict site-selectivity with high accuracy. chemrxiv.orgresearchgate.net These models leverage features derived from quantum chemical calculations to train machine learning algorithms, enabling the rapid prediction of reaction outcomes for complex molecules where intuition may fail. chemrxiv.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a lens into the physical movements and interactions of this compound over time. These techniques are vital for understanding how the molecule's shape and flexibility influence its properties.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com The flexible N-hexyl chain of this compound can adopt numerous conformations, and molecular mechanics calculations can identify the most stable (lowest energy) arrangements. The steric bulk of the alkyl chain is a critical factor influencing both the conformation and reactivity. nsf.gov

Studies on related N-alkylmaleimides have shown that the size of the alkyl group can significantly affect the molecule's properties. For example, the steric hindrance presented by the alkyl group can influence the planarity of the maleimide ring and its orientation relative to the substituent. researchgate.net In the formation of adducts, such as in Diels-Alder reactions, the alkyl group's orientation can lead to substantial anisotropic shielding effects, which are observable in NMR spectra and can be rationalized through geometry optimizations. nih.gov These steric effects are known to impact reaction rates and product distributions in polymerization and enzyme inhibition contexts. tandfonline.comucl.ac.be

Table 2: Steric and Conformational Effects of N-Alkyl Chains

| Effect | Description | Impact on this compound |

| Conformational Flexibility | The hexyl chain can rotate around its single bonds, leading to multiple low-energy conformers. lumenlearning.com | Influences solubility, crystal packing, and interactions with biological targets. |

| Steric Hindrance | The alkyl chain can block access to the reactive C=C double bond of the maleimide ring. researchgate.net | Affects reaction rates and selectivity in cycloadditions and polymerizations. |

| Equilibrium Shifts | The steric bulk of the N-alkyl group can shift the equilibrium between different isomers or conformations. nsf.gov | Determines the predominant molecular shape in solution. |

Molecular modeling is used to predict how this compound interacts with other molecules, surfaces, or biological macromolecules. The hexyl group imparts significant lipophilicity to the molecule, enhancing its interaction with nonpolar environments. mdpi-res.com

Simulations can model intermolecular forces such as van der Waals interactions and π-π stacking. For instance, the introduction of N-hexylmaleimide can interfere with the π-π stacking interactions between layers of covalent organic frameworks (COFs), leading to their exfoliation. scispace.com Computational studies on the adsorption of related alkyl-substituted heterocycles onto surfaces like graphene show that the alkyl chains orient themselves to maximize favorable C-H/π interactions, thereby stabilizing the adsorbed state. mdpi-res.com These predictive capabilities are essential for designing materials and understanding the compound's behavior in complex systems.

Photophysical Studies for Excited-State Reactivity Analysis

Photophysical studies, supported by theoretical calculations, explore the behavior of this compound upon absorption of light. The maleimide scaffold is known to be photoactive, and its N-substituent dictates the specific photochemical pathways available. rsc.orgnih.gov

N-alkyl maleimides, such as this compound, exhibit distinct photophysical properties compared to their N-aryl counterparts. acs.org Upon UV irradiation, N-alkyl maleimides can be directly excited to a triplet state, which is a highly reactive species capable of undergoing photochemical reactions like [2+2] cycloadditions with alkenes. nih.govacs.org This reactivity is possible because N-alkyl maleimides have a sufficiently high triplet quantum yield. nih.gov In contrast, N-aryl maleimides often have near-zero triplet yields and require a photosensitizer to facilitate such reactions. nih.govacs.org

Theoretical calculations, such as Time-Dependent DFT (TD-DFT), are used to predict the electronic transitions and excited-state properties. rsc.org Studies show that simple alkyl substitution on the maleimide nitrogen has little effect on the primary UV absorption, which is dominated by the conjugated ring system. rsc.org However, the nature of the substituent is critical for the subsequent excited-state reactivity. researchgate.net The triplet energies of N-alkyl maleimides have been estimated through detailed photophysical studies, which also revealed that the triplet lifetimes can be short due to rapid photocycloaddition reactions. researchgate.net

Table 3: Photophysical Properties of N-Alkyl Maleimides

| Property | Description | Relevance to this compound |

| UV Absorption | Governed primarily by the maleimide core's π-system. rsc.org | Absorbs UV light to initiate photochemical processes. |

| Triplet State Formation | Can be populated via direct irradiation and intersystem crossing. nih.gov | The key reactive intermediate in many of its photochemical reactions. |

| Triplet Quantum Yield | The efficiency of forming the triplet state after light absorption. N-alkyl maleimides have a significant yield. nih.gov | Enables catalyst-free photochemical reactions under UV light. acs.org |

| Excited-State Reactivity | The triplet state readily participates in [2+2] and [5+2] photocycloaddition reactions. nih.gov | Allows for the light-induced synthesis of complex cyclic scaffolds. |

Energy Transfer Processes and Chromophore Behavior

The pyrrole-2,5-dione core, also known as the maleimide group, is the primary chromophore responsible for the photophysical and photochemical properties of this compound and related N-substituted maleimides. rsc.org Computational and theoretical studies on this class of compounds have revealed intricate details about their excited-state dynamics, energy transfer mechanisms, and behavior as chromophores.

The maleimide moiety provides access to photochemical and photophysical properties in the UV/visible region of the electromagnetic spectrum due to the close proximity of intramolecular donor and acceptor components. rsc.org The hexyl group substituent at the nitrogen atom has a relatively mild effect on the core photophysics, as the conjugated ring system of the maleimide core is primarily responsible for the absorption characteristics. rsc.org

Theoretical analyses have identified several key transitions and states that govern the behavior of N-substituted maleimides upon photoexcitation. In addition to the main π → π* and n → π* transitions characteristic of the maleimide group, charge-transfer (CT) states can play a significant role. researchgate.net In some N-aromatic maleimides, a CT transition can occur where the maleimide functions as an electron acceptor. researchgate.net

A critical aspect of the chromophore behavior is the molecule's conformation. Studies on N-aromatic maleimides have categorized them into two groups: those that can adopt a planar conformation and those that are forced into a twisted conformation. This structural difference significantly impacts their photophysical properties. acs.org Planar N-aromatic maleimides tend to have low relative excited-state triplet yields and exhibit significant shifts in their primary UV absorption band with changes in solvent polarity. acs.org In contrast, twisted N-aromatic maleimides show a higher relative triplet yield and their UV absorption is less sensitive to solvent polarity. acs.org The photoreduction of the triplet state of N-substituted maleimides by tertiary amines has been shown to occur via an electron/proton transfer mechanism. researchgate.net

Maleimide derivatives are known to act as fluorophores, often exhibiting large Stokes shifts (sometimes greater than 100 nm), high quantum yields, and strong solvatofluorochromism. rsc.org This solvent-responsive profile allows for distinct photophysical properties in different microenvironments, such as polar and non-polar settings, which is a result of excited-state solvent stabilization effects. rsc.org However, fluorescence quenching is often observed in polar protic solvents, which can limit some applications. bham.ac.uk

The tables below summarize the typical photophysical properties and the influence of molecular conformation on the excited-state behavior of N-substituted maleimides, which provides a framework for understanding the expected behavior of this compound.

Table 1: Typical Photophysical Properties of Substituted Maleimides

| Property | Wavelength/Value | Notes |

| Absorbance Wavelength (λabs) | ~350–400 nm | The specific wavelength is influenced by substitution on the maleimide ring. Simple alkyl substitution on the nitrogen has a minimal effect. rsc.org |

| Emission Wavelength (λem) | ~450 nm | Typically observed for maleimides with alkoxy or alkylamino groups on the maleimide ring. rsc.org |

| Stokes Shift | >100 nm | A large Stokes shift is a characteristic feature of many maleimide derivatives. rsc.org |

Table 2: Effect of Conformation on Photophysical Properties of N-Aromatic Maleimides

| Property | Planar Conformation | Twisted Conformation |

| Relative Triplet Yield | Low acs.org | High acs.org |

| UV Absorption Shift with Solvent Polarity | Significant acs.org | Negligible acs.org |

| Polymerization Initiation (Direct Excitation) | No acs.org | Yes acs.org |

Furthermore, the maleimide chromophore is known to participate in [2+2] photocycloaddition reactions. ucl.ac.uk The mechanism involves the excited triplet state of the maleimide interacting with a ground-state olefin to form a triplet 1,4-diradical, which subsequently undergoes ring closure to form a cyclobutane (B1203170) ring. ucl.ac.uk This reactivity highlights a key de-excitation and energy transfer pathway for the chromophore.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques in Reaction Monitoring and Structural Elucidation

Spectroscopic methods are indispensable tools in the study of 1-Hexylpyrrole-2,5-dione, providing detailed information about its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural validation of this compound following its synthesis. Both ¹H and ¹³C NMR provide critical data for confirming the successful alkylation of the pyrrole-2,5-dione precursor and for understanding the compound's molecular framework. mdpi.com

In ¹H NMR spectroscopy, specific chemical shifts confirm the presence of the hexyl group. For instance, peaks around δ 3.74 (a triplet for the two protons on the carbon adjacent to the nitrogen) and δ 1.24 (a multiplet for the six protons of the middle methylene (B1212753) groups in the hexyl chain) are characteristic.

¹³C NMR spectroscopy further corroborates the structure, with distinct signals for the carbonyl carbons appearing near 167 ppm and the alkyl carbons of the hexyl chain resonating between 12 and 37 ppm. These spectral signatures are vital for confirming the compound's identity and for mechanistic studies of its formation, such as in the Paal-Knorr reaction. mdpi.comresearchgate.net

| NMR Data for this compound | |

| Technique | Characteristic Signals |

| ¹H NMR | δ 3.74 (t, 2H, hexyl chain), δ 1.24 (m, 6H, alkyl protons) |

| ¹³C NMR | ~167 ppm (C=O), 12–37 ppm (alkyl carbons) |

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and assessing the purity of the synthesized product. mdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the precise molecular formula of the compound and its derivatives. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-Mass) are employed to identify the compound and any potential byproducts from the synthesis, ensuring the final product's purity. mdpi.comresearchgate.net The molecular weight of this compound is 181.23 g/mol . nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in the this compound molecule. The most prominent and diagnostic absorption is the stretching vibration of the carbonyl (C=O) groups, which typically appears around 1674 cm⁻¹. This strong absorption band is a clear indicator of the dione (B5365651) structure within the pyrrole (B145914) ring. The presence of C-H stretching vibrations from the hexyl group can also be observed. libretexts.org

| IR Absorption Data for this compound | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Carbonyl (C=O) | ~1674 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. libretexts.org The pyrrole-2,5-dione core contains π electrons in its double bonds and non-bonding electrons on the oxygen atoms, which can undergo transitions to higher energy anti-bonding orbitals (π → π* and n → π* transitions) upon absorption of UV or visible light. uobabylon.edu.iqyoutube.com The wavelength of maximum absorption (λmax) is influenced by the chromophore (the light-absorbing part of the molecule) and any attached auxochromes. uobabylon.edu.iq While specific λmax values for this compound are not detailed in the provided context, the technique is fundamental for studying compounds with such electronic systems. libretexts.orgslideshare.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. americanpharmaceuticalreview.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can resolve the crystal packing and confirm the stereochemistry. csu.edu.au This technique provides unambiguous proof of the molecular structure, including bond lengths and angles. For instance, studies have used XRD to confirm the crystal structure of derivatives, sometimes revealing orange prism-like crystals.

Chromatographic Methods for Separation and Quantitative Analysis

Chromatographic techniques are essential for the purification and quantitative analysis of this compound. bjbms.orgresearchcommons.org Column chromatography is a standard method for purifying the compound after synthesis, often using a solvent system like ethyl acetate (B1210297)/hexane (B92381). High-Performance Liquid Chromatography (HPLC) is employed for assessing the purity of the final product and for quantitative analysis, allowing for the precise determination of the compound's concentration in a sample. researchgate.net These methods are crucial for ensuring the quality and consistency of the compound used in further research applications. researchcommons.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. While specific GC methods for this compound are not extensively detailed in publicly available literature, the principles of GC can be applied to its analysis, particularly for assessing purity and detecting volatile impurities from its synthesis. In a typical GC analysis, the compound would be vaporized and passed through a capillary column, with separation based on boiling point and interactions with the column's stationary phase. A mass spectrometer (MS) is often coupled with GC (GC-MS) to provide structural information and confirm the molecular weight of the eluted components.

Table 1: Illustrative GC Parameters for Analysis of Related Organic Compounds

| Parameter | Typical Value/Condition | Purpose |

| Column | Phenyl-methylpolysiloxane (e.g., HP-5MS) | Provides good separation for a wide range of organic molecules. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp: 50-100 °C, Ramp: 10-20 °C/min, Final temp: 250-300 °C | Optimizes separation of compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides mass and structural information. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its derivatives. It is particularly useful for verifying the purity of the final product, as contaminants from incomplete purification can affect research outcomes. Reverse-phase HPLC (RP-HPLC) is a common mode used for this class of compounds.

Research on related pyrrole-2,5-dione derivatives demonstrates the utility of HPLC. For instance, a method for analyzing 1,1'-(1,6-hexanediyl)bis(1H-pyrrole-2,5-dione) utilizes a mobile phase of acetonitrile (B52724) and water with phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile buffer like formic acid is substituted for phosphoric acid. sielc.comsielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate and purify the compound. sielc.com

Table 2: Example HPLC Conditions for Analysis of Pyrrole-2,5-dione Derivatives

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase | Standard for separating moderately polar to nonpolar organic compounds. |

| Mobile Phase | Acetonitrile and Water Gradient | Allows for the elution of a range of compounds with varying polarities. sielc.comsielc.com |

| Acid Modifier | Phosphoric Acid or Formic Acid | Improves peak shape and resolution; Formic acid is MS-compatible. sielc.comsielc.com |

| Detector | UV-Vis or Mass Spectrometer (MS) | UV detection is common for compounds with chromophores; MS provides molecular weight confirmation. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard HPLC columns. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions in real-time. advion.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. researchgate.net This allows a chemist to determine the optimal reaction time and to check for the presence of byproducts.

The process involves spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals. researchgate.netmit.edu The plate is then developed in a chamber containing an appropriate solvent system, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. researchgate.netmit.edu The separated spots are visualized, often using a UV lamp, as the pyrrole-2,5-dione ring is UV-active. advion.com By comparing the spots of the reaction mixture to the starting materials, the progress of the reaction can be qualitatively assessed. mit.edu For a more quantitative analysis, TLC can be combined with image processing systems. researchgate.net

Table 3: General Procedure for TLC Reaction Monitoring

| Step | Description | Details |

| 1. Plate Preparation | A baseline is lightly drawn with a pencil near the bottom of the silica (B1680970) gel plate. | Care is taken not to disturb the silica layer. mit.edu |

| 2. Spotting | Using a capillary tube, small spots of the starting material(s) and the reaction mixture are applied to the baseline. A "co-spot" containing both starting material and reaction mixture is often used for direct comparison. | Spotting is done sequentially as the reaction progresses. researchgate.netmit.edu |

| 3. Development | The plate is placed in a sealed chamber containing a suitable mobile phase (eluent), such as a hexane/ethyl acetate mixture. | The solvent moves up the plate by capillary action, separating the components of the mixture based on their polarity. mit.edu |

| 4. Visualization | The dried plate is observed under a UV lamp. | The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. advion.com |

| 5. Interpretation | The relative positions of the spots (Rf values) are used to identify the components. | A higher Rf value generally corresponds to lower polarity. mit.edu |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Maleimide (B117702) Functionalization

The functionalization of the maleimide core is critical for tailoring its properties for specific applications. Emerging research is focused on creating more efficient and selective catalytic systems to modify the maleimide ring. Transition-metal catalysis has emerged as a powerful method for C-H bond functionalization, allowing for direct and modular modifications.

For instance, a cobalt(III)-catalyzed system has been developed for the ortho-selective alkylation of 2-arylthiazoles using N-substituted maleimides as the alkylating agent. rsc.orgrsc.org This strategy provides an efficient, single-step method to create complex functionalized thiazole (B1198619) derivatives, which are of interest in medicinal chemistry. rsc.orgrsc.org The process demonstrates high functional group tolerance, with various N-substituted maleimides, including those with N-propyl groups, undergoing smooth alkylation. rsc.org

Furthermore, the field of enantioselective catalysis is rapidly advancing, enabling the synthesis of chiral maleimide derivatives with high precision. hep.com.cn These developments are crucial as the stereochemistry of such compounds can dramatically influence their biological activity. d-nb.info Novel catalytic systems are not limited to metal-based catalysts; organocatalysis and biocatalysis are also being explored to achieve different reactivity and selectivity profiles under mild conditions. Another approach involves the use of polymer-supported catalysts, such as a novel CuI-functionalized poly[(methyl methacrylate)-co-maleimide], which acts as an efficient heterogeneous catalyst in various organic reactions. alliedacademies.org

Table 1: Emerging Catalytic Systems for Maleimide Functionalization

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Cobalt(III) Complexes | C-H Alkylation | High regioselectivity, operational simplicity, broad substrate scope. rsc.orgrsc.org |

| Chiral Phosphoric Acids | Enantioselective Additions | Control of central and axial chirality. hep.com.cn |

| Polymer-Supported CuI | Various Organic Reactions | Heterogeneous, reusable catalyst system. alliedacademies.org |

| P2O5 | Dehydration/Cyclization | Catalyst for forming maleimide from maleamic acid. researchgate.net |

Advanced Applications in Responsive Materials and Smart Polymers

The ability of the maleimide double bond to participate in polymerization and cycloaddition reactions makes it an excellent component for creating responsive or "smart" materials. researchgate.net These materials can change their properties in response to external stimuli such as temperature, pH, or light. researchgate.netnih.gov

N-substituted maleimides, including N-hexylmaleimide, are used as monomers in free-radical polymerization to produce polyimides with high thermal stability. memtein.com The properties of the resulting polymers, such as their glass transition temperature and solubility, can be tuned by the choice of the N-substituent. memtein.com For example, copolymers of N-hexylmaleimide and styrene (B11656) have been synthesized via atom transfer radical polymerization (ATRP) in ionic liquids. memtein.com